1,1-Diethoxy-3-methylbutan-2-one
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Overview
Description
1,1-Diethoxy-3-methylbutan-2-one is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is also known by its IUPAC name, 1,1-diethoxy-3-methyl-2-butanone .
Preparation Methods
1,1-Diethoxy-3-methylbutan-2-one can be synthesized through a two-step process :
Reaction of 2-methylbutanal with ethanol: This reaction produces 2-ethoxy-3-methylbutanol.
Acetalization: The 2-ethoxy-3-methylbutanol is then reacted with ethanol in the presence of sulfuric acid to form this compound.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
1,1-Diethoxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Diethoxy-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its unique sweet, fruity aroma.
Mechanism of Action
The mechanism of action of 1,1-diethoxy-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. As an acetal, it can undergo hydrolysis to release the corresponding aldehyde and ethanol. This hydrolysis reaction is catalyzed by acids and can occur under physiological conditions . The released aldehyde can then participate in various biochemical pathways, exerting its effects through interactions with enzymes and other molecular targets.
Comparison with Similar Compounds
1,1-Diethoxy-3-methylbutan-2-one can be compared with other similar compounds such as:
1,1-Diethoxyethane: A simpler acetal with similar reactivity but different applications.
1,1-Diethoxy-2-propanone: Another acetal with a different carbon skeleton, leading to different chemical properties and uses.
1,1-Diethoxy-3-methylbutane: A structurally similar compound but with different functional groups, resulting in distinct reactivity and applications
The uniqueness of this compound lies in its specific structure, which imparts unique chemical properties and makes it suitable for specialized applications in organic synthesis and industry.
Properties
IUPAC Name |
1,1-diethoxy-3-methylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-11-9(12-6-2)8(10)7(3)4/h7,9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQNGLMBLFXFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C(C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6136-94-3 |
Source
|
Record name | 1,1-diethoxy-3-methylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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